molecular formula C12H15FN2 B13250829 2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile

2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile

Cat. No.: B13250829
M. Wt: 206.26 g/mol
InChI Key: LTBZPAPWFXNAMC-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2 It is a fluorinated benzonitrile derivative, which means it contains a benzene ring substituted with a nitrile group (–C≡N) and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with an appropriate amine, such as pentan-3-ylamine. The reaction conditions often include the use of a solvent like ethanol or methanol and may require heating to facilitate the reaction. The displacement of one of the activated fluorine atoms by the amine group results in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation reactions can produce corresponding benzoic acids or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the fluorine atom and the nitrile group often enhances the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pentan-3-ylamino group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-6-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-3-9(4-2)15-12-7-5-6-11(13)10(12)8-14/h5-7,9,15H,3-4H2,1-2H3

InChI Key

LTBZPAPWFXNAMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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